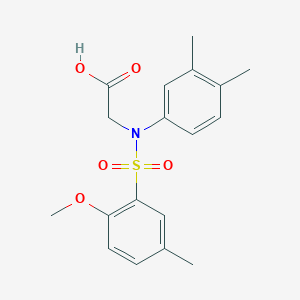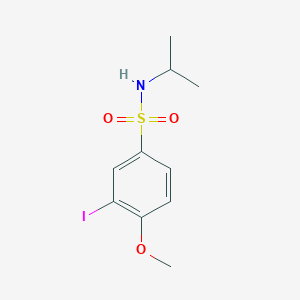![molecular formula C13H13Cl2NO2S3 B305212 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been found to have potential therapeutic applications in the field of cancer research. DBeQ is a member of the class of compounds known as isothioureas, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have potential therapeutic applications in cancer research. Specifically, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been found to inhibit the activity of the proteasome, a complex of proteins responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. This makes N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide works by binding to the active site of the proteasome, preventing the degradation of unwanted proteins and leading to the accumulation of toxic proteins within cells. This accumulation of toxic proteins ultimately leads to cell death. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to be a selective inhibitor of the proteasome, meaning that it does not affect the activity of other cellular proteins.
Biochemical and Physiological Effects
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been found to inhibit the growth of tumors in animal models. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its high potency and selectivity for the proteasome. This makes it a useful tool for studying the role of the proteasome in cellular processes. However, one limitation of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has not yet been extensively tested in humans, so its safety and efficacy in clinical settings are still unknown.
Future Directions
There are a number of future directions for research on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. One area of interest is the development of new cancer therapies based on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and other proteasome inhibitors. Additionally, research is needed to determine the safety and efficacy of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in humans, as well as to explore its potential applications in the treatment of other diseases such as inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and to identify other potential targets for isothiourea compounds.
Synthesis Methods
The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium hydrosulfide to form the corresponding thiol. This thiol is then reacted with 2-chloroethylsulfonyl chloride to form the final product, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research and development.
properties
Product Name |
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C13H13Cl2NO2S3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13Cl2NO2S3/c14-11-3-1-4-12(15)10(11)9-19-8-6-16-21(17,18)13-5-2-7-20-13/h1-5,7,16H,6,8-9H2 |
InChI Key |
UKKUAMJMGVEJOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)

